N-(5-bromoquinolin-8-yl)acetamide
Overview
Description
“N-(5-bromoquinolin-8-yl)acetamide” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H9BrN2O . Unfortunately, the specific structure details are not available in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 265.11 .Scientific Research Applications
Pharmacological Activities
Several studies have focused on the pharmacological significance of N-(5-bromoquinolin-8-yl)acetamide derivatives. For example, research has shown that 6-bromoquinazolinone derivatives, closely related to this compound, exhibit anti-inflammatory, analgesic, and antibacterial activities. These compounds have been synthesized and characterized for their pharmacological properties, demonstrating notable efficacy in comparison to standard drugs (Rajveer et al., 2010).
Structural and Property Studies
The structural aspects of amide-containing isoquinoline derivatives, which are structurally similar to this compound, have been extensively studied. These compounds exhibit interesting properties when treated with different acids, forming gels or crystalline solids depending on the type of acid used. This property is significant for potential applications in material science and chemistry (Karmakar et al., 2007).
Analgesic Activity
Further research into similar compounds, such as N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, has revealed significant analgesic activity. These findings are supported by computer-aided drug design studies, which suggest these compounds could be valuable in developing new pain-relief medications (HelmySakr, 2016).
Antimicrobial and Anticancer Activities
Studies have also demonstrated the antimicrobial and anticancer potential of related quinazolin-3(4H)-yl)acetamide derivatives. These compounds showed significant activity against various microbial strains and cancer cell lines, indicating their potential for use in treating infections and cancer (Mehta et al., 2019).
Fluorescence Sensing
This compound derivatives have been explored as fluorescent sensors. For instance, a study on a sensor based on an 8-aminoquinoline and 8-hydroxyquinoline platform demonstrated high selectivity and sensitivity to specific metal ions, showcasing potential applications in environmental monitoring and biochemistry (Zhou et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQIKQSLOLXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353790 | |
Record name | N-(5-bromo-8-quinolinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99851-80-6 | |
Record name | N-(5-bromo-8-quinolinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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